molecular formula C14H18O B3045469 Cyclohexanone, 3-(2-phenylethyl)- CAS No. 108011-20-7

Cyclohexanone, 3-(2-phenylethyl)-

Cat. No.: B3045469
CAS No.: 108011-20-7
M. Wt: 202.29 g/mol
InChI Key: BENRBZIPFOWPND-UHFFFAOYSA-N
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Description

Cyclohexanone is a six-carbon cyclic molecule with a ketone functional group . It is a colorless, oily liquid with an acetone-like smell .


Synthesis Analysis

The synthesis of cyclohexanone involves several methods. One method involves the oxidation of cyclohexane in air, typically using cobalt catalysts . Another method involves the hydrogenation of phenol . A one-pot synthesis of 3-substituted indoles from 2-(2-nitro-1-phenylethyl)cyclohexanone derivatives has also been reported .


Molecular Structure Analysis

Cyclohexanone exists almost exclusively in the chair form and only a small amount in skew–boat forms . The conformational features of cyclohexanone are shown briefly in the Figure . The 1H NMR spectrum of 1,4-dimethylbenzene with integration shows that the molecule of 1,4-dimethylbenzene has two sets of equivalent protons: the four aromatic (Ha) protons and the six methyl (Hb) protons .


Chemical Reactions Analysis

The oxidation of cyclohexanone in positions 2 and 6 affords 2-hydroperoxycyclohexanone, which predominantly decomposes to form 2-hydroxycyclohexanone . The oxidation of 2-hydroxy-cyclohexanone proceeds via the main channels of destruction of the carbon chain of cyclohexane leading to adipic acid and adipic anhydride .


Physical and Chemical Properties Analysis

Cyclohexanone is a colorless oily liquid at room temperature with a characteristic odor. Its molecular weight is approximately 98.15 g/mol. The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius .

Mechanism of Action

The mechanism of action of cyclohexanone involves the formation and transformation of cyclohexyl hydroperoxide, cyclohexanol, and cyclohexanone in the liquid-phase oxidation of cyclohexane . The radicals of two types, HO2 radical and α-hydroxycyclohexylperoxyl radical, are involved in chain propagation in the course of cyclohexanol oxidation .

Safety and Hazards

Cyclohexanone is flammable and harmful if swallowed, in contact with skin or if inhaled. It causes skin irritation and serious eye damage. It may cause respiratory irritation . Proper handling is required to avoid potential health hazards .

Future Directions

The future directions in the research and application of cyclohexanone involve the development of more efficient and environmentally friendly synthesis methods. For instance, the use of WO3 supported tiny Pd clusters catalysts has shown promising results in the selective hydrogenation of phenol to cyclohexanone .

Properties

IUPAC Name

3-(2-phenylethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENRBZIPFOWPND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568924
Record name 3-(2-Phenylethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108011-20-7
Record name 3-(2-Phenylethyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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